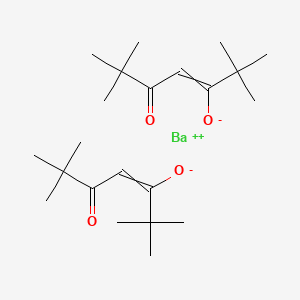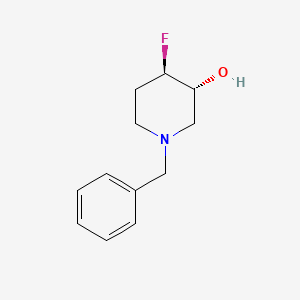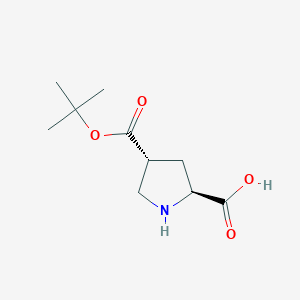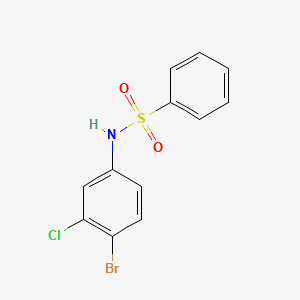
2'-Deoxyadenosine; Deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyadenosine can be achieved through various methods. One approach involves the use of recombinant Escherichia coli strains overexpressing purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. These strains are cultured in an auto-induction medium, and the resulting cultures are used to synthesize 2’-deoxyadenosine . Another method involves the chemical synthesis of 2’-deoxynucleoside 5’-triphosphates, which are intermediates in the production of 2’-deoxyadenosine .
Industrial Production Methods: Industrial production of 2’-deoxyadenosine often employs enzymatic methods due to their efficiency and environmental friendliness. For instance, the use of nucleoside phosphorylases in recombinant Escherichia coli strains allows for the production of 2’-deoxyadenosine from inexpensive starting materials such as thymidine and adenine .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 2’-deoxyadenosine can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’-deoxyadenosine include chromium (VI), Fenton reagents, and lumazine for photoinduction . These reactions typically occur under neutral conditions or in the presence of specific catalysts.
Major Products: The major products formed from the reactions of 2’-deoxyadenosine include various oxidized derivatives, such as 8,5’-cyclo-2’-deoxyadenosine isomers . These products are often studied for their potential biological and chemical significance.
Applications De Recherche Scientifique
2’-Deoxyadenosine has a wide range of scientific research applications:
Chemistry: In chemistry, 2’-deoxyadenosine is used as a building block for the synthesis of nucleoside analogs, which are important in the study of DNA damage and repair mechanisms .
Biology: In biology, 2’-deoxyadenosine is a crucial component of DNA and is involved in various cellular processes, including DNA replication and repair .
Medicine: In medicine, 2’-deoxyadenosine and its analogs are used in the treatment of certain diseases. For example, cladribine, a synthetic analog of 2’-deoxyadenosine, is used in the treatment of multiple sclerosis and certain types of leukemia .
Industry: In the industrial sector, 2’-deoxyadenosine is used in the production of nucleoside analogs for pharmaceutical applications .
Mécanisme D'action
The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. This incorporation is crucial for DNA replication and repair . In the case of its analogs, such as cladribine, the compound is phosphorylated by deoxycytidine kinase to form a triphosphorylated active form. This active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .
Comparaison Avec Des Composés Similaires
- Adenosine
- 2’-Deoxyguanosine
- 2’-Deoxycytidine
- 2’-Deoxythymidine
Comparison: 2’-Deoxyadenosine is unique among these compounds due to its specific pairing with deoxythymidine in DNA. While adenosine is a ribonucleoside and pairs with uridine in RNA, 2’-deoxyadenosine is a deoxyribonucleoside and pairs with deoxythymidine in DNA . Additionally, its analogs, such as cladribine, have unique therapeutic applications due to their ability to disrupt DNA synthesis and repair .
Propriétés
Formule moléculaire |
C10H13N5O3 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m0/s1 |
Clé InChI |
OLXZPDWKRNYJJZ-BYRXKDITSA-N |
SMILES isomérique |
C1[C@H](O[C@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)

![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B12451190.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)


![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)

